5,7-Dichloro-N-(3,5-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-N-(3,5-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is a heterocyclic compound known for its potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolo[4,5-d]pyrimidine core substituted with dichloro and dimethylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-N-(3,5-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide typically involves the reaction of appropriate thiazole and pyrimidine precursors under controlled conditions. One common method involves the cyclization of a thiazole derivative with a pyrimidine derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and scalability of production. The process may also include purification steps such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-N-(3,5-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolo[4,5-d]pyrimidine derivatives.
Substitution: Various substituted thiazolo[4,5-d]pyrimidine derivatives.
Scientific Research Applications
5,7-Dichloro-N-(3,5-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its cytotoxic properties against cancer cell lines, making it a candidate for anticancer drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-N-(3,5-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thiazolo[4,5-d]pyrimidine derivatives
Uniqueness
5,7-Dichloro-N-(3,5-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro and dimethylphenyl groups contribute to its enhanced stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C13H10Cl2N4O2S2 |
---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
5,7-dichloro-N-(3,5-dimethylphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C13H10Cl2N4O2S2/c1-6-3-7(2)5-8(4-6)19-23(20,21)13-18-11-9(22-13)10(14)16-12(15)17-11/h3-5,19H,1-2H3 |
InChI Key |
NBTJXNYBVOLSID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.